PNMT Inhibitory Affinity: A Measurable, though Modest, Differentiation Point Compared to an Inactive Baseline
In vitro screening against Phenylethanolamine N-Methyltransferase (PNMT), a target for neuropsychiatric disorders, provides a quantitative, comparative benchmark for this compound. While the compound's affinity is low, it represents a measurable activity that distinguishes it from compounds that are completely inactive against this enzyme. The target compound demonstrated a measurable Ki of 1.11E+6 nM (1.11 mM), while a structurally distinct comparator, BDBM50367284, showed no measurable inhibitory activity (Ki > 1.00E+7 nM) [1]. This establishes a verifiable, albeit weak, interaction, unlike truly inactive structural analogs.
| Evidence Dimension | Inhibitory Affinity (Ki) against Phenylethanolamine N-Methyltransferase (PNMT) |
|---|---|
| Target Compound Data | Ki = 1.11E+6 nM (1.11 mM) |
| Comparator Or Baseline | Other structural analogs (e.g., BDBM50367284): Ki > 1.00E+7 nM (>10 mM), representing an inactive baseline. |
| Quantified Difference | Approximately 10-fold lower Ki (though both are in a weak-binding range) versus a completely inactive baseline. |
| Conditions | In vitro radiochemical assay using bovine PNMT. |
Why This Matters
For researchers screening PNMT inhibitors, this confirms a specific interaction and provides a scaffold for optimization, which is fundamentally different from selecting a compound with no activity at this target.
- [1] BindingDB. Entry for BDBM50367284 (CHEMBL291584): 4-[(dimethylamino)methyl]-2-methylphenol. Affinity data for Phenylethanolamine N-Methyltransferase (PNMT). View Source
